3-Amino-1-(methanesulfonyl)azetidine

Description

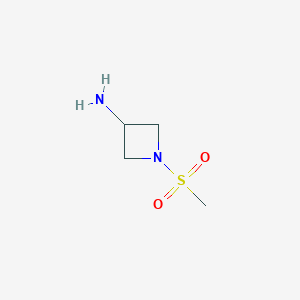

3-Amino-1-(methanesulfonyl)azetidine is a four-membered azetidine ring derivative characterized by a methanesulfonyl group at the 1-position and an amino group at the 3-position. This compound belongs to a class of small, strained heterocycles that are increasingly explored for their unique physicochemical properties and biological activity. The methanesulfonyl group enhances solubility and metabolic stability compared to bulkier substituents, making it a critical moiety in drug design .

Properties

IUPAC Name |

1-methylsulfonylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJHZIGJKOITDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734648 | |

| Record name | 1-(Methanesulfonyl)azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340300-17-5 | |

| Record name | 1-(Methanesulfonyl)azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-(methanesulfonyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 3-Amino-1-(methanesulfonyl)azetidine is the process of polymerization. It is used as a building block for polyamines by anionic and cationic ring-opening polymerization.

Mode of Action

This compound interacts with its targets by acting as a new turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. This interaction results in greatly improved cyclizations of tetra-, penta- and hexapeptides under standard reaction conditions.

Biochemical Pathways

The compound affects the biochemical pathways involved in the polymerization of ring-strained nitrogen-containing monomers. The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection.

Pharmacokinetics

The compound’s role in the synthesis of small head-to-tail cyclic peptides suggests that it may have unique adme properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the formation of polymers with various structures (i.e., branched vs. linear) and degrees of control. Additionally, the compound’s action results in the production of a range of dye and biotin tagged macrocycles.

Biological Activity

3-Amino-1-(methanesulfonyl)azetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activity, particularly in the context of cancer therapeutics. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

The compound features an azetidine ring with an amino group and a methanesulfonyl group. The unique structural arrangement contributes to its reactivity and potential biological activity. The presence of the amino group allows for various interactions with biological targets, while the methanesulfonyl moiety may enhance solubility and bioavailability.

Chemical Structure

| Component | Description |

|---|---|

| Azetidine Ring | Four-membered saturated ring |

| Amino Group | -NH2 functional group |

| Methanesulfonyl Group | -SO2CH3 functional group |

Research indicates that this compound may interact with specific molecular targets, particularly in cancer biology. One of the key mechanisms involves the modulation of protein interactions that are critical for cell proliferation and survival. For instance, it may inhibit the interaction between Mdm2 (mouse double minute 2 homolog) and p53 proteins, which plays a crucial role in regulating the cell cycle and apoptosis.

In Vitro Studies

Preliminary studies have shown that derivatives of this compound exhibit promising anticancer properties. The ability to disrupt key protein interactions positions this compound as a potential lead for cancer therapeutics. For example, compounds similar to this compound have demonstrated efficacy in inhibiting tumor growth by modulating the Mdm2-p53 pathway .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar azetidine derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Potential anticancer properties | Modulates Mdm2-p53 interaction |

| N-Methyloxane-3-carboxamide | Investigated for enzyme-substrate interactions | Used as a biochemical probe |

| Azetidine analogs | Inhibit STAT3 activity | Showed variable cellular potency |

Promising Anticancer Properties

Recent findings suggest that this compound could be effective against various cancer types due to its ability to disrupt critical protein interactions involved in tumor progression. For instance, research has indicated that azetidine analogs can inhibit STAT3 DNA-binding activity, which is often constitutively active in tumors . This inhibition leads to reduced tumor cell proliferation.

Synthetic Approaches

The synthesis of this compound has been optimized through various methods to improve yield and purity. Synthetic strategies include the use of specific reagents that facilitate the formation of the azetidine ring while incorporating the amino and methanesulfonyl groups effectively .

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals

3-Amino-1-(methanesulfonyl)azetidine serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its azetidine ring structure is particularly attractive due to its ability to enhance the pharmacokinetic properties of drug candidates. The compound can be utilized in combinatorial chemistry to generate diverse chemical libraries for drug discovery .

Reactions and Transformations

The compound can undergo several chemical reactions, including nucleophilic substitutions and transformations involving its methanesulfonyl group. These reactions facilitate the creation of more complex molecules, including:

- N-substituted derivatives : The amino group can react with alkyl halides or acyl chlorides under basic conditions.

- Oxidation and Reduction : Although less common, the methanesulfonyl group can participate in redox reactions .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer effects. These properties are being investigated to develop new therapeutic agents targeting various diseases .

Neuropharmacology

The compound's ability to interact with specific molecular targets, such as enzymes or receptors, suggests potential applications in neuropharmacology. The amino group can form hydrogen bonds with target proteins, potentially modulating their activity and leading to therapeutic effects in central nervous system disorders .

Industrial Applications

Synthesis of Chemical Intermediates

In industrial settings, this compound is employed in the synthesis of various chemical intermediates and active pharmaceutical ingredients (APIs). Its use in large-scale production processes is optimized for yield and purity, making it a valuable asset in pharmaceutical manufacturing .

Case Studies

Future Perspectives

The ongoing research into this compound and its derivatives continues to unveil new applications across various fields:

- Medicinal Chemistry : Further exploration into its biological activities may lead to novel therapeutic agents.

- Materials Science : Potential applications in developing advanced materials due to its unique chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 3-Amino-1-(methanesulfonyl)azetidine and related azetidine derivatives:

Structural and Functional Analysis:

Substituent Effects: The methanesulfonyl group in this compound introduces polar sulfonyl characteristics, improving aqueous solubility compared to the lipophilic diphenylmethyl group in 3-Amino-1-(diphenylmethyl)azetidine. This makes the former more suitable for drug delivery . Baricitinib’s isoquinolin-6-ylamino substituent enables selective JAK inhibition, demonstrating how bulkier aromatic groups enhance target binding but may reduce solubility .

Applications: Pharmaceuticals: Methanesulfonyl-substituted azetidines are precursors to kinase inhibitors like baricitinib, which treat autoimmune disorders and cancer. In contrast, diphenylmethyl derivatives are primarily research tools due to safety concerns . Materials Science: N-Alkylated azetidines (e.g., methyl or ethyl derivatives) exhibit reduced ring strain and improved thermal stability, making them viable for energetic plasticizers.

Research Findings and Trends

- Kinase Inhibition: Methanesulfonyl-substituted azetidines are pivotal in synthesizing JAK inhibitors, with patents highlighting their role in blocking cytokine signaling pathways.

- Synthetic Flexibility : N-Alkylation of azetidine (e.g., with methyl or ethyl groups) is a key strategy in materials science, but methanesulfonyl introduction follows distinct sulfonylation pathways, reflecting divergent synthetic goals .

- Safety Profiles : Substituent polarity correlates with safety; polar methanesulfonyl groups may reduce dermal/ocular toxicity compared to hydrophobic diphenylmethyl analogs .

Q & A

Basic Research Question

- NMR Spectroscopy: and NMR are standard for verifying substitution patterns (e.g., methanesulfonyl group at N1) and amine proton environments .

- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]) and fragmentation patterns.

- FT-IR: Detects characteristic sulfonyl S=O stretches (~1350–1160 cm) and NH vibrations .

What strategies improve the metabolic stability of azetidine-based compounds in pharmacokinetic studies?

Advanced Research Question

Common instability arises from oxidative metabolism at the azetidine ring. Solutions include:

- Substitution at the 3-position: Introducing electron-withdrawing groups (e.g., fluorine) reduces CYP450-mediated oxidation .

- Pro-drug approaches: Masking the amine with acetyl or carbamate groups enhances plasma stability.

- In vitro microsomal assays (human liver microsomes) to identify metabolic hotspots and guide structural modifications.

How can researchers design azetidine derivatives for blood-brain barrier (BBB) permeability in CNS drug development?

Advanced Research Question

Azetidine’s small ring size and polarity (cLogP ~1–2) favor BBB penetration. Design principles include:

- Incorporating neurotransmitter-like motifs (e.g., aryl groups) to exploit endogenous transport systems .

- Reducing hydrogen bond donors (e.g., replacing NH with methyl groups) to minimize efflux via P-glycoprotein.

- In silico modeling (e.g., QSAR or molecular dynamics) to predict BBB permeability scores.

What are the decomposition products of this compound under thermal stress, and how are they characterized?

Advanced Research Question

Thermal degradation (>150°C) generates sulfur oxides (SO), CO, and potentially toxic amines. Analysis methods include:

- Thermogravimetric Analysis (TGA) to identify decomposition thresholds.

- GC-MS to detect volatile byproducts like methanesulfonic acid .

- Hazard assessments using in vitro cytotoxicity assays (e.g., HepG2 cell viability) to evaluate toxicity of degradation products.

How do solvent polarity and reaction temperature influence the regioselectivity of azetidine functionalization?

Basic Research Question

Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution at the azetidine’s N1 position due to enhanced solvation of leaving groups. Lower temperatures (0–25°C) minimize side reactions (e.g., ring-opening), while higher temperatures (40–60°C) may accelerate competing pathways like elimination . Kinetic studies via -NMR monitoring can map reaction progress and optimize conditions.

What computational tools are effective for predicting the reactivity of azetidine derivatives in novel synthetic pathways?

Advanced Research Question

- Density Functional Theory (DFT): Calculates transition-state energies for substitution or ring-opening reactions.

- Molecular Docking: Screens azetidine scaffolds against target proteins (e.g., kinases) to prioritize synthetically accessible derivatives.

- Retrosynthesis Software (e.g., Synthia™): Proposes viable routes using known azetidine-building reactions (e.g., Mitsunobu or Buchwald-Hartwig couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.